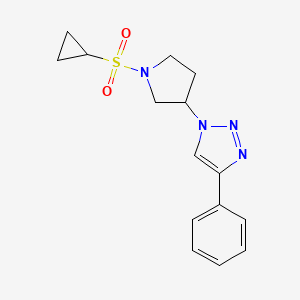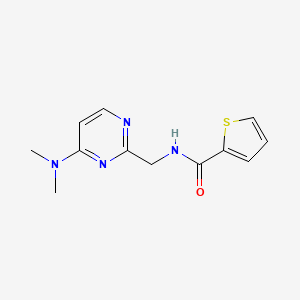
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained attention for its potential use in scientific research. DMPT is a member of the pyrimidine family and is structurally similar to thiamine, a vitamin B1 derivative.
Scientific Research Applications
Anticancer Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide: has shown promise as an anticancer agent. Researchers have explored its potential in inhibiting tumor growth and metastasis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a valuable candidate for cancer therapy .
Tyrosine Kinase Inhibition
Tyrosine kinases play a crucial role in cell signaling and proliferation. This compound has been investigated for its ability to inhibit specific tyrosine kinases, which could be relevant in treating various diseases, including leukemia .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to existing antimicrobial agents. Its unique chemical structure may offer advantages in combating drug-resistant pathogens .
Antifibrotic Effects
Studies suggest that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide may have antifibrotic properties. It could be useful in preventing or treating fibrotic conditions, such as idiopathic pulmonary fibrosis .
Antiparasitic Applications
The compound has demonstrated efficacy against parasites. Researchers have investigated its potential as an antiparasitic agent, particularly in the context of neglected tropical diseases .
Modulation of Inflammatory Pathways
Inflammation plays a central role in various diseasesN-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and autoimmune disorders .
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABYBZNOMWRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

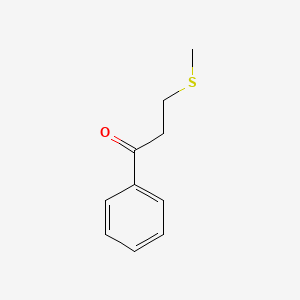
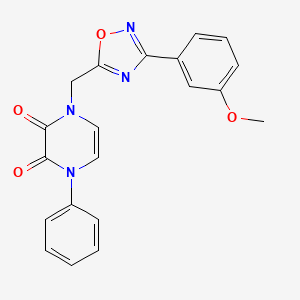
![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)
![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2832252.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)
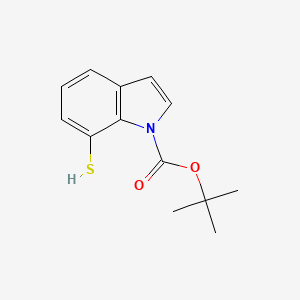
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)
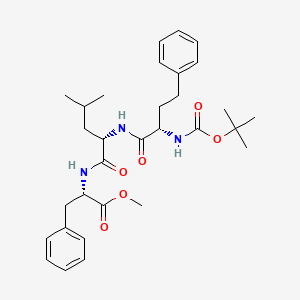
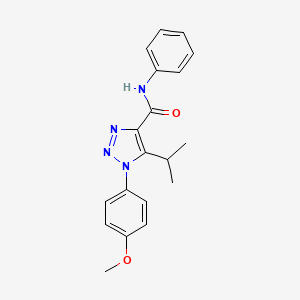
![N-[4-[[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2832263.png)
